Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt
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Overview
Description
Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt is a coordination compound that features a cobalt(II) center coordinated by three 4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine ligands. This compound is known for its applications in various fields, including catalysis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt typically involves the following steps :
Ligand Synthesis: The 4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine ligand is synthesized by reacting 4-tert-butyl-2-bromopyridine with 1H-pyrazole in the presence of a base.
Complex Formation: The synthesized ligand is then reacted with cobalt(II) chloride to form the tris-ligand cobalt(II) complex.
Anion Exchange: The cobalt(II) complex is treated with bis(trifluoromethanesulfonyl)imide to exchange the chloride anions with bis(trifluoromethanesulfonyl)imide anions, resulting in the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt undergoes various types of chemical reactions, including :
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under appropriate conditions.
Substitution: The ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products
Oxidation: The major product is the cobalt(III) complex.
Substitution: The major products depend on the substituting ligands used in the reaction.
Scientific Research Applications
Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt has several scientific research applications :
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Materials Science: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Electrochemistry: It is employed in electrochemical studies due to its redox properties.
Mechanism of Action
The mechanism of action of Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt involves the coordination of the cobalt center with the ligands, which stabilizes the complex and allows it to participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application, such as catalysis or electrochemistry.
Comparison with Similar Compounds
Similar Compounds
- Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) Tris(bis(trifluoromethanesulfonyl)imide)
- Tris(2-(1H-pyrazol-1-yl)pyrimidine)cobalt(III) Tris(bis(trifluoromethanesulfonyl)imide)
Uniqueness
Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt is unique due to the presence of the 4-tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability .
Properties
Molecular Formula |
C40H45CoF12N11O8S4 |
---|---|
Molecular Weight |
1223.0 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;4-tert-butyl-2-pyrazol-1-ylpyridine;cobalt(2+) |
InChI |
InChI=1S/3C12H15N3.2C2F6NO4S2.Co/c3*1-12(2,3)10-5-7-13-11(9-10)15-8-4-6-14-15;2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h3*4-9H,1-3H3;;;/q;;;2*-1;+2 |
InChI Key |
CUSFJXUEEGOGPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+2] |
Origin of Product |
United States |
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